molecular formula C13H14BrFO B8511357 2-Bromo-1-(2-ethyl-5-fluoro-indan-2-yl)-ethanone

2-Bromo-1-(2-ethyl-5-fluoro-indan-2-yl)-ethanone

Cat. No.: B8511357
M. Wt: 285.15 g/mol
InChI Key: YAAHHPXURNVLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-ethyl-5-fluoro-indan-2-yl)-ethanone is a useful research compound. Its molecular formula is C13H14BrFO and its molecular weight is 285.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrFO

Molecular Weight

285.15 g/mol

IUPAC Name

2-bromo-1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone

InChI

InChI=1S/C13H14BrFO/c1-2-13(12(16)8-14)6-9-3-4-11(15)5-10(9)7-13/h3-5H,2,6-8H2,1H3

InChI Key

YAAHHPXURNVLLO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.8 g of 2-acetyl-2-ethyl-5-fluoroindan and 35 ml of methanol were placed into a round-bottomed flask equipped with a thermometer, a mechanical stirrer and a dropping funnel. The reaction mixture was cooled in a cooling bath while stirring to a temperature between −5° C. and −8° C. and 0.7 ml of a Br2-solution in a small amount of methanol was added dropwise. The cooling bath was removed and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was cooled to a temperature between −5° C. and −8° C. and an additional 0.175 ml of Br2-solution in a small amount of methanol was added dropwise. The cooling bath was removed and the reaction mixture was stirred at room temperature for an additional 1 to 2 hours. After chromatographic purification using methylene chloride as an eluent 2.51 g of 2-bromo-1-(2-ethyl-5-fluoro-indan-2-yl)-ethanone was obtained as a liquid (yield 69%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

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